molecular formula C27H29N5O3S2 B11627402 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627402
M. Wt: 535.7 g/mol
InChI Key: PDCVFGOHPBBANF-PYCFMQQDSA-N
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Description

“2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone moieties through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, “this compound” could be explored for its potential as a drug candidate. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” include other heterocyclic compounds with similar core structures and functional groups. Examples include:

  • Pyrido[1,2-a]pyrimidin-4-one derivatives
  • Thiazolidinone derivatives
  • Piperazine derivatives

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups and the specific arrangement of atoms within its structure. This unique combination allows for specific interactions with molecular targets and the potential for diverse applications in various fields.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-19-6-5-10-31-23(19)28-24(30-14-12-29(13-15-30)16-17-33)21(25(31)34)18-22-26(35)32(27(36)37-22)11-9-20-7-3-2-4-8-20/h2-8,10,18,33H,9,11-17H2,1H3/b22-18-

InChI Key

PDCVFGOHPBBANF-PYCFMQQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)CCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)CCO

Origin of Product

United States

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